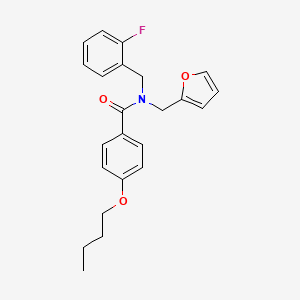![molecular formula C30H28N2O3S B11382382 3-[(4-methylphenoxy)methyl]-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B11382382.png)
3-[(4-methylphenoxy)methyl]-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-METHYLPHENOXY)METHYL]-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a thiazole ring, and various substituted phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHYLPHENOXY)METHYL]-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and the various phenyl substituents. Common reagents used in these steps include halogenated benzofurans, thiazole derivatives, and phenylboronic acids. Reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-METHYLPHENOXY)METHYL]-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(4-METHYLPHENOXY)METHYL]-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-[(4-METHYLPHENOXY)METHYL]-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds containing an indole nucleus, which have various biological activities.
Benzimidazoles: Organic heterocyclic compounds containing a benzene ring fused to an imidazole ring.
Uniqueness
3-[(4-METHYLPHENOXY)METHYL]-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran core, a thiazole ring, and multiple substituted phenyl groups. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.
Eigenschaften
Molekularformel |
C30H28N2O3S |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
3-[(4-methylphenoxy)methyl]-N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C30H28N2O3S/c1-19(2)22-12-10-21(11-13-22)16-24-17-31-30(36-24)32-29(33)28-26(25-6-4-5-7-27(25)35-28)18-34-23-14-8-20(3)9-15-23/h4-15,17,19H,16,18H2,1-3H3,(H,31,32,33) |
InChI-Schlüssel |
PSPMFFIIIINZNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)C(=O)NC4=NC=C(S4)CC5=CC=C(C=C5)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide](/img/structure/B11382301.png)
![Methyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11382303.png)

![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11382315.png)
![4-(4-ethylphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11382316.png)
![7-ethyl-3-(3-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11382322.png)
![1-(2-Fluorophenyl)-2-(furan-2-ylmethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11382333.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide](/img/structure/B11382338.png)
![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11382352.png)
![2-Methylpropyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11382358.png)
![5-ethyl-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11382360.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11382375.png)
![5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11382383.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11382387.png)
